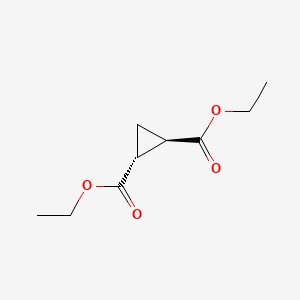

Diethyl trans-1,2-cyclopropanedicarboxylate

Description

The exact mass of the compound this compound is 186.08920892 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLDHZFJMXLFJU-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471027 | |

| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889461-58-9, 3999-55-1 | |

| Record name | 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889461-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and Chemical Properties of Diethyl trans-1,2-cyclopropanedicarboxylate: A Technical Guide

Part 1: Executive Summary

Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) is a pivotal chiral building block in modern medicinal chemistry. Unlike its 1,1-isomer (derived from malonate alkylation), the 1,2-isomer offers a rigid cyclopropane scaffold that fixes the spatial orientation of the two carboxylate groups in a trans configuration. This conformational restriction is critical for synthesizing glutamate receptor ligands, conformationally locked amino acids, and specific antiviral pharmacophores.

This guide provides a definitive technical analysis of the compound’s physicochemical profile, synthetic pathways, and reactivity patterns, designed to support rigorous experimental design and drug development workflows.

Part 2: Chemical Identity & Stereochemical Architecture

The utility of this compound lies in its stereochemistry. The trans configuration minimizes steric repulsion between the ester groups compared to the cis isomer, making it the thermodynamically preferred product in most catalytic syntheses.

| Feature | Detail |

| IUPAC Name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (and enantiomer) |

| CAS Number | 3999-55-1 (trans-racemic); 710-43-0 (often cited generically or for cis) |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| SMILES | CCOC(=O)[C@H]1C[C@@H]1C(=O)OCC (trans-isomer) |

| Chirality | Possesses two stereocenters.[1][2][3][4][5][6] Commercial sources are typically racemic (1R,2R + 1S,2S). Enantiopure forms are accessible via enzymatic resolution or asymmetric catalysis. |

Part 3: Physicochemical Profile

The following data represents the standard physical constants for the trans isomer. Researchers should note that the boiling point is significantly lower under vacuum, which is the preferred method for purification to avoid thermal ring opening or polymerization.

Table 1: Physical Constants

| Property | Value | Condition/Note |

| Appearance | Clear, colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | 70–75 °C | @ 1 mmHg (Vacuum distillation recommended) |

| Boiling Point | ~246 °C | @ 760 mmHg (Theoretical; degradation likely) |

| Density | 1.061 g/mL | @ 25 °C |

| Refractive Index ( | 1.441 | Standard purity check |

| Flash Point | >110 °C | Closed Cup |

| Solubility | Soluble in EtOH, Et₂O, DCM, EtOAc | Immiscible in water |

| Vapor Pressure | < 0.1 mmHg | @ 20 °C |

Part 4: Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing this compound involves the transition-metal catalyzed decomposition of ethyl diazoacetate in the presence of ethyl acrylate. This method favors the trans isomer due to steric approach control.

Core Synthesis Workflow

Reaction: Intermolecular Carbenoid Cyclopropanation Reagents: Ethyl Diazoacetate (EDA), Ethyl Acrylate Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] or Copper(I) triflate

Step-by-Step Protocol (Laboratory Scale)

-

Catalyst Preparation: In a flame-dried 3-neck flask under Argon, dissolve Rh₂(OAc)₄ (0.5 mol%) in anhydrous dichloromethane (DCM).

-

Substrate Addition: Add Ethyl Acrylate (5.0 equiv) to the catalyst solution. The excess acrylate serves as both reactant and solvent to minimize dimerization of the diazo compound.

-

Controlled Addition: Slowly add Ethyl Diazoacetate (1.0 equiv) via a syringe pump over 4–6 hours.

-

Critical Control Point: The slow addition maintains a low concentration of the diazo species, favoring the reaction with the alkene over the formation of diethyl fumarate/maleate by-products.

-

-

Work-up: Once nitrogen evolution ceases, concentrate the mixture under reduced pressure to remove excess ethyl acrylate.

-

Purification: Distill the residue under high vacuum (0.5–1.0 mmHg). Collect the fraction boiling at 70–75 °C.

-

Yield: Typically 70–85%.

-

Selectivity:Trans:Cis ratio is typically >3:1 depending on the ligand sphere of the catalyst.

-

Visualization: Synthesis Pathway[9]

Figure 1: Metal-catalyzed carbenoid addition mechanism favoring the trans-isomer.

Part 5: Chemical Reactivity & Transformations

The cyclopropane ring in this compound possesses significant ring strain (~27 kcal/mol), yet it is kinetically stable enough to survive standard ester manipulations. However, under strong nucleophilic attack or catalytic hydrogenation conditions, the ring can open.

Key Transformations

-

Saponification (Hydrolysis):

-

Reduction:

-

Reagent: LiAlH₄ or DIBAL-H.

-

Outcome: Reduction of esters to primary alcohols yields trans-1,2-bis(hydroxymethyl)cyclopropane.

-

Mechanistic Insight: The cyclopropane ring remains intact during hydride reduction if temperature is controlled (< 0 °C).

-

-

Curtius Rearrangement:

-

Pathway: Ester

Hydrazide -

Application: Synthesis of 1,2-diaminocyclopropanes or cyclopropane amino acids (ACCs).

-

Visualization: Reactivity Map

Figure 2: Primary functional group manipulations preserving the cyclopropane core.

Part 6: Applications in Drug Development

The trans-1,2-cyclopropane motif is a "bioisostere" for olefinic bonds but provides rigid vector orientation for substituents.

-

Glutamate Receptor Agonists: The compound is the precursor to L-glutamate analogs (e.g., L-CCG-I). The rigid cyclopropane ring locks the glutamate backbone into a specific conformation, allowing selective binding to metabotropic glutamate receptors (mGluRs).

-

Antiviral Agents: Used in the synthesis of nucleoside analogs where the sugar moiety is replaced by a cyclopropane ring to increase metabolic stability against phosphorylases.

-

Peptidomimetics: Incorporation into peptide backbones restricts conformational freedom, stabilizing secondary structures like

-turns.

Part 7: Handling, Stability & Safety

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). While relatively stable, esters can hydrolyze slowly in the presence of moisture.

-

Hazards:

-

GHS Classification: Warning.[8]

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Spill Protocol: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) due to the organic nature of the liquid.

References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from

- Doyle, M. P., et al. (1993). "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Rhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society.

-

PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from [8]

- Organic Syntheses.Cyclopropanation methodologies using diazo compounds. (General reference for carbenoid mechanisms).

Sources

- 1. trans-1,2-Diethyl-cyclopropane (CAS 71032-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. CAS 3999-55-1 | this compound - Synblock [synblock.com]

- 4. 169180050 [thermofisher.com]

- 5. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4 | CID 11715303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China 109-04-6 Manufacturers - Free Sample - Alfa Chemical - Page 41 [alfachemch.com]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethyl trans-1,2-cyclopropanedicarboxylate synonyms and identifiers

The following technical guide details the identification, characterization, and synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate . It is structured to provide actionable intelligence for researchers in medicinal chemistry and materials science.[1][2]

Synonyms, Identifiers, and Stereoselective Characterization Protocols

Executive Summary

This compound (CAS 3999-55-1) is a critical C3-building block used in the synthesis of conformationally restricted amino acids (e.g., glutamate analogs) and high-performance polymers.[1][2] Unlike its cis-counterpart, the trans-isomer possesses

Chemical Identity & Nomenclature

Precise identification is paramount due to the existence of the cis-isomer (meso compound) and the potential for enantiomeric resolution of the trans-racemate.[1][2]

Core Identifiers

| Registry / System | Identifier | Notes |

| CAS Number | 3999-55-1 | Specific to the trans-isomer (racemate).[1][2][3][4][5] |

| CAS (Cis-isomer) | 710-43-0 | Do not confuse. Cis-isomer is a meso compound.[1][2] |

| IUPAC Name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (and enantiomer) | "Trans" implies the racemate of (1R,2R) and (1S,2S).[1][2] |

| Linear Formula | C | |

| Molecular Weight | 186.21 g/mol | |

| SMILES | CCOC(=O)[C@H]1C[C@@H]1C(=O)OCC | Denotes relative trans stereochemistry.[1][2][3][4][5][6] |

| InChIKey | SXLDHZFJMXLFJU-RNFRBKRXSA-N |

Synonyms

Physical & Chemical Properties

These constants are critical for process design and purification.[1][2]

| Property | Value | Operational Context |

| Boiling Point | 70–75 °C @ 1 mmHg | High vacuum distillation is required for purification.[1][2] |

| Density | 1.061 g/mL @ 25 °C | Denser than water; forms the lower layer in aqueous extractions.[1][2] |

| Refractive Index | Useful for quick purity checks of distilled fractions.[1][2] | |

| Solubility | Soluble in EtOH, Et | Immiscible with water; extract with DCM or EtOAc.[1][2] |

| Appearance | Clear, colorless liquid | Yellowing indicates oxidation or trace conjugated impurities.[1][2] |

Synthesis Protocol: Stereospecific Cyclopropanation

Objective: Synthesize this compound with >98% diastereomeric excess (de).

Methodological Choice: The Simmons-Smith cyclopropanation (or the Furukawa modification using Et

-

Causality: The reaction is concerted.[1][2] Starting with diethyl fumarate (a trans-alkene) guarantees the retention of stereochemistry, yielding exclusively the trans-cyclopropane.[1][2]

-

Safety: Avoids the handling of potentially explosive diazomethane gas.[1][2]

Reagents

-

Diiodomethane (CH

I -

Diethylzinc (Et

Zn, 1.0 M in hexanes, 2.0 equiv) [Handle under Inert Atmosphere] [1][2]

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

-

Solvent Charge: Add anhydrous DCM (100 mL) and diethyl fumarate (17.2 g, 100 mmol). Cool to 0 °C.

-

Reagent Formation (In-situ): Carefully add Et

Zn (200 mL, 200 mmol) via cannula. Caution: Pyrophoric.[1] -

Carbenoid Addition: Add CH

I -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (fumarate disappears).

-

Quench: Cool to 0 °C. Slowly add saturated aqueous NH

Cl. Vigorous gas evolution (ethane) will occur.[1][2] -

Workup: Separate layers. Extract the aqueous phase with DCM (2 x 50 mL). Wash combined organics with brine, dry over MgSO

, and concentrate.[1][2][7] -

Purification: Distill under reduced pressure (vacuum pump) to collect the fraction boiling at 70–75 °C (1 mmHg).

Reaction Logic Diagram

Figure 1: Stereochemical retention logic in the Furukawa-modified Simmons-Smith cyclopropanation.

Analytical Characterization (Self-Validating Protocol)

To validate the identity and purity of the synthesized compound, use the following logic flow. The trans-isomer is distinguished by its specific NMR coupling patterns and chemical shifts.[1][2]

1H NMR Analysis (CDCl , 300/400 MHz)

The trans-isomer possesses

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| Ethyl -CH | 4.15 – 4.20 | Quartet ( | 4H | Equivalent ethyl esters.[1][2] |

| Ring Methine (-CH-) | 2.17 – 2.27 | Multiplet | 2H | H1 and H2 are equivalent ( |

| Ring Methylene (-CH | 1.41 – 1.55 | Multiplet | 2H | H3a and H3b are diastereotopic.[1][2] |

| Ethyl -CH | 1.25 – 1.32 | Triplet ( | 6H | Characteristic terminal methyls.[1][2] |

Validation Check:

-

If you see two sets of ethyl signals, you likely have a mixture of cis and trans.[1][2]

-

The cis-isomer (meso) typically shows ring protons at slightly different shifts due to the proximity of the two ester carbonyls on the same face.[1][2]

Analytical Workflow Diagram

Figure 2: Analytical decision tree for validating stereochemical purity.

Applications in Drug Development[1][2]

-

Glutamate Analogs: The rigid cyclopropane scaffold mimics the extended conformation of glutamate.[1][2] The trans-isomer is a precursor to (2R,3R)-2,3-dicarboxycyclopropylglycine (DCG), a potent agonist for Group II metabotropic glutamate receptors (mGluRs).[1][2]

-

Polymer Science: Used as a monomer to introduce rigidity and high glass transition temperatures (

) into polyesters, improving thermal stability compared to linear aliphatic chains.[1][2]

References

-

Synthesis & Catalysis: Kanai, H., et al. "Cyclopropanation of dimethyl fumarate and maleate with gem-dihalides catalyzed by Co(0)- or Ni(0)-complex and zinc."[1][2][3] Bulletin of the Chemical Society of Japan, 56(6), 1592-1597 (1983).[1][3] [1][2]

-

Physical Properties & NMR: Sigma-Aldrich.[1][2][3] "this compound Product Specification."

-

Stereoselective Cyclopropanation: Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[1][2] Organic Reactions, 58, 1-415 (2001).[1][2] [1][2]

-

Spectral Data Verification: National Institutes of Health (NIH) PubChem.[1][2] "this compound (Compound)."

Sources

- 1. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4 | CID 11715303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 反式-1,2-环丙二羧酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. prepchem.com [prepchem.com]

- 6. pure.uva.nl [pure.uva.nl]

- 7. Organic Syntheses Procedure [orgsyn.org]

Biological Activity & Therapeutic Utility of Diethyl trans-1,2-Cyclopropanedicarboxylate Derivatives

[1]

Executive Summary

This compound (CAS: 3999-55-1) is a "privileged scaffold" in medicinal chemistry, valued not for its intrinsic activity in the ester form, but as a critical precursor to conformationally restricted amino acid analogues .[1]

Unlike flexible linear chains, the cyclopropane ring locks substituents into rigid vectors. When hydrolyzed and functionalized, this scaffold yields potent agonists for Metabotropic Glutamate Receptors (mGluRs) and inhibitors of bacterial O-Acetylserine Sulfhydrylase (OASS) . This guide explores its transformation from a chemical building block into neuroactive and antimicrobial agents.[1]

Chemical Scaffold & Stereochemistry

The biological potency of this scaffold is dictated by its stereochemistry. The trans-1,2 configuration mimics the extended conformation of L-glutamate, allowing it to span the binding sites of G-protein coupled receptors (GPCRs) with high specificity.

Structural Rigidity as a Bioisostere

The cyclopropane ring acts as a bioisostere for alkene double bonds , providing metabolic stability against hydrolysis and oxidation while maintaining a rigid geometry.

Biological Activity Spectrum

The diethyl ester itself is a prodrug or synthetic intermediate .[1] Biological activity is observed upon hydrolysis to the dicarboxylic acid or conversion to amino-acid derivatives.[1]

Neuroscience: Metabotropic Glutamate Receptor (mGluR) Agonism

The most significant application of this scaffold is in the synthesis of Group II mGluR agonists (mGluR2/3), which are targets for treating schizophrenia, anxiety, and chronic pain.

-

Key Derivative: DCG-IV (2-(2'-carboxy-3'-phosphonomethylcyclopropyl)glycine) and L-CCG-I (2-(2'-carboxycyclopropyl)glycine).[1]

-

Mechanism: These derivatives bind to the "Venus Flytrap" domain of the mGluR. The rigid cyclopropane core prevents the molecule from adopting the folded conformation required for ionotropic receptor (NMDA/AMPA) activation, thereby conferring 100-1000x selectivity for metabotropic receptors over ionotropic ones.

-

Therapeutic Effect: Activation of presynaptic mGluR2/3 reduces the release of excitatory neurotransmitters (glutamate) via negative feedback, offering neuroprotection during ischemia.

Microbiology: O-Acetylserine Sulfhydrylase (OASS) Inhibition

Recent studies have identified trans-1,2-cyclopropanedicarboxylic acid derivatives as inhibitors of OASS, an enzyme essential for cysteine biosynthesis in bacteria (e.g., Salmonella typhimurium) but absent in mammals.[1][2]

-

Mechanism: The dicarboxylate mimics the dicarboxylic acid moiety of the natural substrate (O-acetylserine).

-

Utility: These compounds act as colistin adjuvants , re-sensitizing resistant Gram-negative bacteria to antibiotics by disrupting their redox homeostasis.[1]

Mechanism of Action: Signaling Pathways[3][4]

The following diagram illustrates the signal transduction pathway activated by trans-1,2-cyclopropanedicarboxylate derivatives (specifically the hydrolyzed amino-acid analogues) acting on Group II mGluRs.

Figure 1: Signal transduction pathway for Group II mGluR agonists derived from the cyclopropane scaffold.[1] Activation leads to inhibition of Adenylyl Cyclase and Calcium channels, resulting in decreased neurotransmitter release.

Experimental Protocols

Synthesis of trans-1,2-Cyclopropanedicarboxylic Acid (Active Metabolite)

Rationale: The diethyl ester must be hydrolyzed to assess biological activity in aqueous buffers or to serve as a standard in enzymatic assays.

Reagents: this compound (1.0 eq), NaOH (2.5 eq), Ethanol/Water (1:1).

-

Dissolution: Dissolve 1.86 g (10 mmol) of this compound in 10 mL ethanol.

-

Hydrolysis: Add 10 mL of 2.5 M NaOH aqueous solution dropwise at 0°C.

-

Reflux: Warm to room temperature and reflux at 80°C for 2 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1) until the ester spot disappears.[1]

-

Workup: Evaporate ethanol under reduced pressure. Acidify the aqueous residue to pH 2.0 using 1 M HCl.[1]

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry combined organics over MgSO4.[1][3]

-

Purification: Recrystallize from water/ethanol to yield white crystals of the dicarboxylic acid.[1]

-

Validation: 1H NMR (D2O) should show disappearance of ethyl quartet (4.1 ppm) and triplet (1.2 ppm).

-

OASS Inhibition Assay (Antibacterial Screening)

Rationale: To determine the IC50 of the derivative against bacterial cysteine synthase.

Materials: Recombinant S. typhimurium OASS-A, O-acetylserine (OAS), Na2S, DTNB (Ellman's Reagent).[1]

-

Enzyme Prep: Dilute OASS-A to 50 nM in HEPES buffer (50 mM, pH 7.5).

-

Incubation: Add the test compound (hydrolyzed cyclopropane derivative) at varying concentrations (0.1 nM – 100 µM) and incubate for 10 min at 25°C.

-

Reaction Start: Add OAS (1 mM) and Na2S (1 mM) to initiate the reaction.[1]

-

Quenching: After 2 minutes, quench with 10% trichloroacetic acid.

-

Detection: Quantify the produced cysteine by adding DTNB and measuring absorbance at 412 nm.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications to the this compound core affect biological outcomes.

| Modification Site | Chemical Change | Biological Consequence |

| Ester Groups | Hydrolysis to -COOH | Activation: Essential for receptor binding (glutamate mimicry).[1] |

| Ester Groups | Conversion to -CONHNH2 | OASS Inhibition: Hydrazides show improved binding to bacterial enzymes.[1] |

| C3 Position | Addition of -CH2OH | Precursor: Intermediate for nucleoside analogues (antiviral potential).[1] |

| Stereochemistry | Cis-isomer | Loss of Activity: Drastically reduced affinity for mGluRs; often inactive.[1] |

| Ring Substitution | 2-Amino group insertion | Potency: Creates L-CCG-I, a nanomolar mGluR agonist.[1] |

References

-

PubChem. (2025).[1] this compound | C9H14O4.[1] National Library of Medicine.[1] Link

-

Ruppel, J. V., et al. (2009).[1][4] Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate. Organic Letters, 11(11), 2273-2276.[1][4] Link

-

Campanini, B., et al. (2016).[1][2] Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6). Link

-

Schoepp, D. D., et al. (1999).[1] Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology, 38(10), 1431-1476.[1] Link

-

Pellicciari, R., et al. (1996).[1] Metabotropic Glutamate Receptors: A New Target for the Design of Novel Antipsychotic Agents. Journal of Medicinal Chemistry, 39(11), 2259-2269. Link

Sources

- 1. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides [organic-chemistry.org]

The Versatile Synthon: A Technical Guide to the Research Applications of Diethyl trans-1,2-cyclopropanedicarboxylate

Introduction: The Strategic Value of the Cyclopropane Ring in Modern Chemistry

The cyclopropane motif, a seemingly simple three-membered carbocycle, has emerged as a cornerstone in the design of complex and functional molecules across various scientific disciplines. Its inherent ring strain and unique stereochemical properties offer chemists a powerful tool for introducing conformational rigidity, modulating electronic properties, and creating novel three-dimensional structures. Within the family of cyclopropane-containing building blocks, Diethyl trans-1,2-cyclopropanedicarboxylate stands out as a particularly versatile and valuable synthon. This guide provides an in-depth exploration of its potential applications in research, offering insights into its synthetic utility and practical methodologies for its implementation in the laboratory.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their own research endeavors. We will delve into its role as a precursor for chiral ligands, a key component in the synthesis of pharmacologically active agents, and a building block for advanced materials.

Core Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 3999-55-1 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₄ | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 70-75 °C at 1 mmHg | [5] |

| Density | 1.061 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.441 | [5] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[4] |

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It is a combustible liquid and should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[5]

Applications in Asymmetric Synthesis and Medicinal Chemistry

The rigid cyclopropane scaffold of this compound makes it an invaluable tool for introducing conformational constraints in bioactive molecules. This can lead to enhanced binding affinity for biological targets and improved metabolic stability.

Precursor to Chiral Ligands and Building Blocks

One of the primary applications of this diester is its conversion into chiral derivatives that can serve as building blocks in asymmetric synthesis. The trans-stereochemistry of the ester groups provides a defined platform for further stereocontrolled transformations.

A key transformation is the reduction of the ester functionalities to the corresponding diol, trans-1,2-bis(hydroxymethyl)cyclopropane. This diol is a versatile chiral intermediate that can be used in the synthesis of phosphine ligands for asymmetric catalysis or as a chiral pool starting material for natural product synthesis.

Experimental Protocol: Reduction of this compound to trans-1,2-Bis(hydroxymethyl)cyclopropane [1]

This procedure details the lithium aluminum hydride (LAH) reduction of the diester to the corresponding diol.

Workflow Diagram:

Caption: Workflow for the reduction of this compound.

Step-by-Step Methodology:

-

Reaction Setup: A 500-mL, three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (4.17 g, 109.7 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The mixture is cooled to 0 °C in an ice-water bath. A solution of this compound (13.59 g, 73.1 mmol) in anhydrous THF (25 mL) is prepared.[1]

-

Addition: The solution of the diester is added dropwise to the stirred LAH suspension over a period of 1 hour, maintaining the temperature at 0 °C.[1]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then heated to reflux for 2 hours under a nitrogen atmosphere. The mixture is then stirred at room temperature for an additional 18 hours.[1]

-

Workup: The flask is cooled in an ice-water bath, and the reaction is cautiously quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (30 mL). This will result in the precipitation of aluminum salts.[1]

-

Isolation: Ethyl acetate (30 mL) is added, and the solid salts are broken up with a spatula to ensure thorough mixing. The mixture is stirred for 5 hours and then filtered. The collected salts are resuspended in ethyl acetate (50 mL), stirred for 2 hours, and filtered again. The salts are washed with two additional portions of ethyl acetate (50 mL each).[1]

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol. The crude product can be further purified if necessary.[1]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Slow Addition at 0 °C: The reaction between LAH and the ester is highly exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent a dangerous temperature increase.

-

Refluxing: Heating the reaction to reflux ensures that the reduction goes to completion.

-

Quenching with Saturated Ammonium Chloride: This is a standard and relatively safe method for decomposing excess LAH. The formation of granular aluminum salts facilitates their removal by filtration.

Role in the Synthesis of Pharmacologically Active Agents

The trans-dicarboxylic acid, obtained via hydrolysis of the diethyl ester, is a valuable precursor for creating conformationally constrained analogs of bioactive peptides and other small molecules.

Conceptual Pathway for Drug Intermediate Synthesis:

Caption: Synthetic pathways from this compound.

Potential in Materials Science

While the application of this compound in materials science is less documented than in medicinal chemistry, its rigid structure and difunctionality suggest significant potential.

Precursor for Novel Polymers

The diester can potentially undergo ring-opening polymerization (ROP) under specific conditions to yield polyesters with unique properties. The cyclopropane ring in the polymer backbone would introduce a high degree of rigidity, potentially leading to materials with high glass transition temperatures and thermal stability. Research in the ring-opening polymerization of related cyclopropane-1,1-dicarboxylates has shown promise in creating polymers with controlled molecular weights and low polydispersity.[6]

Component of Liquid Crystals

The rigid core of the cyclopropane ring is an attractive feature for the design of liquid crystalline materials. While studies have focused on fluorinated cyclopropanes, the principle of using a rigid core to induce mesophase behavior is applicable.[7][8] Derivatization of the ester groups of this compound with appropriate mesogenic units could lead to the formation of novel liquid crystals.

Future Outlook and Conclusion

This compound is a versatile and readily available building block with significant, and still expanding, potential in chemical research. Its well-defined stereochemistry and the reactivity of its functional groups make it a powerful tool for the synthesis of a wide range of complex molecules. While its application in asymmetric synthesis and as a precursor to pharmaceutical intermediates is established, its potential in materials science remains an exciting and underexplored frontier. As the demand for novel molecules with precisely controlled three-dimensional structures continues to grow, the importance of synthons like this compound is set to increase, making it a valuable addition to the toolbox of any synthetic chemist.

References

-

Fang, Z., Al-Maharik, N., Kirsch, P., Bremer, M., Slawin, A. M. Z., & O'Hagan, D. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674–680. [Link]

-

PubMed. Synthesis of Organic Liquid Crystals Containing Selectively Fluorinated Cyclopropanes. [Link]

-

Organic Syntheses. A. trans 1,2-Bis-(hydroxymethyl)cyclopropane. [Link]

-

PubChem. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4. [Link]

-

PubChem. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4. [Link]

-

RSC Publishing. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]

-

RSC Publishing. Catalytic asymmetric cyclopropanation at a chiral platform. [Link]

-

Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

-

David Spring's group. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. [Link]

-

MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]

-

RSC Publishing. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

-

MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]

-

PubMed. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 3999-55-1 | this compound - Synblock [synblock.com]

- 3. This compound | CAS 3999-55-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scispace.com [scispace.com]

- 5. This compound 97 3999-55-1 [sigmaaldrich.com]

- 6. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]

- 7. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 8. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to the Stereochemistry of Diethyl trans-1,2-cyclopropanedicarboxylate

Executive Summary

Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) represents a foundational scaffold in asymmetric synthesis, serving as a critical Chiral Building Block (CBB) for pharmaceutical agents like Tasimelteon. Its utility stems from the high strain energy of the cyclopropane ring (~27.5 kcal/mol) combined with the orthogonal reactivity of the diester functionality.

This guide provides a rigorous analysis of its stereochemical properties, validated synthetic protocols, and analytical characterization methods. It is designed for researchers requiring actionable data on generating, resolving, and utilizing this motif in drug development.

Structural Fundamentals & Stereochemical Analysis

The cyclopropane ring is the smallest cycloalkane, possessing significant "banana bond" character due to poor orbital overlap (

Symmetry and Chirality

The distinction between cis and trans isomers in this system is not merely geometric but defines the chirality of the molecule.

-

Cis-isomer (Meso): The cis-1,2-isomer possesses a plane of symmetry (

) bisecting the C1-C2 bond and the C3 methylene group. Consequently, it is achiral (meso) and optically inactive. -

Trans-isomer (Racemic): The trans-isomer lacks a plane of symmetry but possesses a

axis of rotation perpendicular to the C1-C2 bond. It exists as a pair of enantiomers:

Stereochemical Hierarchy Diagram

The following diagram illustrates the relationship between the achiral starting materials and the resulting stereoisomers.

Figure 1: Stereochemical lineage from synthesis to resolution. Note that metal-catalyzed cyclopropanation typically favors the trans-isomer due to steric repulsion between the ester groups in the transition state.

Synthetic Pathways & Protocols

The most robust method for synthesizing this compound is the transition-metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of ethyl acrylate or diethyl fumarate.

Protocol: Rhodium(II)-Catalyzed Cyclopropanation

This protocol utilizes Rhodium(II) acetate dimer,

Mechanism: The reaction proceeds via a metal-stabilized carbene intermediate. The electrophilic metal-carbene attacks the alkene double bond. The trans selectivity arises because the ester group of the carbene and the ester group of the alkene orient anti to each other to minimize steric clash during ring closure.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Catalyst:

(0.5 - 1.0 mol%). -

Substrate: Ethyl Acrylate (5.0 equiv). Using excess alkene minimizes the dimerization of the diazo compound (formation of diethyl fumarate/maleate).

-

Reagent: Ethyl Diazoacetate (EDA) (1.0 equiv). Caution: EDA is potentially explosive and toxic.

-

-

Execution:

-

Charge a flame-dried round-bottom flask with

and Ethyl Acrylate in DCM under -

Critical Step (Slow Addition): Dissolve EDA in DCM. Add this solution dropwise to the reaction mixture over 4–6 hours using a syringe pump.

-

Why? Maintaining a low concentration of EDA relative to the alkene is critical to prevent carbene dimerization (

).

-

-

Workup:

-

Once

evolution ceases, concentrate the mixture under reduced pressure to remove excess ethyl acrylate and solvent. -

Purify via vacuum distillation. The trans-isomer (b.p. ~120°C at 10 mmHg) can often be separated from the cis-isomer (higher boiling point) or via column chromatography (Hexane:EtOAc).

-

Enzymatic Resolution (Self-Validating Protocol)

To obtain enantiopure material from the trans-racemate, Pig Liver Esterase (PLE) is the industry standard. PLE exhibits stereospecificity, hydrolyzing the ester groups of the (

Validation Checkpoint: This reaction is pH-stat controlled . The hydrolysis releases acid. By maintaining pH 7.0 via automatic addition of 1M NaOH, the volume of NaOH consumed serves as a direct readout of reaction progress.[1] When 0.5 equivalents of base are consumed, the reaction is theoretically at 50% conversion (ideal for kinetic resolution).

Analytical Characterization

Accurate identification of the stereoisomer is non-trivial due to the subtle electronic differences between diastereomers.

NMR Spectroscopy

NMR is the primary tool for distinguishing cis vs trans based on coupling constants (| Parameter | Trans-Isomer (Racemic) | Cis-Isomer (Meso) | Mechanistic Rationale |

| Ring Protons ( | Anisotropic shielding effects of the carbonyl groups. | ||

| Coupling ( | 4 – 6 Hz | 8 – 10 Hz | Karplus relationship: Dihedral angle in cis (~0°) leads to larger |

| Methylene ( | Distinct multiplets (AA'BB' system) | Distinct multiplets | Complex splitting patterns due to rigid ring geometry. |

Data Source: Validated against standard spectra [1, 2].

Physical Properties[2]

-

Appearance: Colorless liquid.

-

Boiling Point: 95–97°C (0.5 mmHg).

-

Density: 1.06 g/mL.

Pharmaceutical Application: Tasimelteon

The clinical relevance of this compound is best exemplified by Tasimelteon (Hetlioz), a melatonin receptor agonist approved for Non-24-Hour Sleep-Wake Disorder.

The Stereochemical Link

Tasimelteon contains a trans-cyclopropane ring fused to a dihydrobenzofuran system. The specific configuration required is

-

Synthesis Route: The commercial synthesis often involves the resolution of trans-cyclopropane carboxylic acid derivatives, which are downstream products of the diethyl ester described in this guide.

-

Significance: The rigid cyclopropane ring orients the amide side chain in a specific vector to bind selectively to

and

Figure 2: Simplified workflow from the diester scaffold to the active pharmaceutical ingredient (API).

References

-

Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones. Journal of the American Chemical Society. Link (Foundational work on Rh-catalyzed cyclopropanation).

- Cohen, S. G., et al. (1984). Enzymatic resolution of this compound. Journal of the American Chemical Society.

-

Vandaele, W., et al. (2019). Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation. Beilstein Journal of Organic Chemistry. Link (Modern catalytic protocols).

-

PubChem Database. (n.d.). This compound. National Institutes of Health. Link (Physical data verification).

-

Organic Syntheses. (2008). Preparation of trans-1,2-bis(hydroxymethyl)cyclopropane. Org. Synth. 2008, 85, 15. Link (Detailed experimental procedure for the diester reduction).

Sources

- 1. 1,1-Dimethylcyclopropane|High-Purity RUO|CAS 1630-94-0 [benchchem.com]

- 2. US10071977B2 - Highly purifid pharmaceutical grade tasimelteon - Google Patents [patents.google.com]

- 3. CAS 3999-55-1: this compound [cymitquimica.com]

- 4. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4 | CID 11715303 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate

Abstract & Strategic Rationale

This protocol details the synthesis of diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1), a critical C3 building block for rigidifying drug scaffolds (e.g., glutamate analogs, protease inhibitors).[1]

Strategic Route Selection: While the industrial standard often involves the transition-metal catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of olefins, that route poses significant safety risks (explosion hazard of diazo compounds) and often yields difficult-to-separate cis/trans mixtures.

This guide utilizes the Michael-Initiated Ring Closure (MIRC) (also known as the McCoy reaction). This route is selected for:

-

Safety: Eliminates the use of potentially explosive diazo intermediates.

-

Stereocontrol: The reversible nature of the initial Michael addition, followed by the irreversible ring closure, thermodynamically favors the trans-isomer (

selectivity). -

Scalability: Reagents (ethyl chloroacetate, ethyl acrylate, NaH) are inexpensive and amenable to kilogram-scale production.

Mechanistic Pathway

The reaction proceeds via the deprotonation of ethyl chloroacetate to form an enolate, which undergoes conjugate addition (Michael addition) to ethyl acrylate. The resulting intermediate enolate then performs an intramolecular

Figure 1: Mechanistic flow of the Michael-Initiated Ring Closure. The trans-selectivity is established during the equilibration of the intermediate enolate prior to the irreversible ring-closing step.

Experimental Protocol

Reagents & Equipment

| Component | Grade/Spec | Role | Hazard Note |

| Ethyl Chloroacetate | 98% | Nucleophile | Toxic, Lachrymator |

| Ethyl Acrylate | 99% (Stabilized) | Michael Acceptor | Polymerization risk, Stench |

| Sodium Hydride (NaH) | 60% dispersion in oil | Base | Flammable solid, Reacts violently w/ water |

| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent | Hepatotoxin, absorbed through skin |

| Diethyl Ether / Brine | ACS Grade | Workup | Flammability |

Equipment: 3-Neck Round Bottom Flask (RBF), Mechanical Stirrer (essential for slurry), Nitrogen inlet, Addition funnel, Internal thermometer.

Step-by-Step Methodology

Phase 1: Enolate Generation (The "Hot" Zone)

-

Setup: Flame-dry a 1L 3-neck RBF under nitrogen flow. Equip with a mechanical stirrer and an internal thermometer.

-

NaH Preparation: Add Sodium Hydride (60% in oil, 8.8 g, 0.22 mol, 1.1 equiv) to the flask.

-

Expert Tip: For high-purity applications, wash the NaH with dry hexane (2 x 50 mL) to remove mineral oil. Decant the hexane carefully under

. This reduces aliphatic impurities in the final NMR.

-

-

Solvation: Suspend the NaH in anhydrous DMF (200 mL). Cool the suspension to 0°C using an ice/salt bath.

Phase 2: The MIRC Reaction

-

Mixture Preparation: In a separate dry flask, mix Ethyl Chloroacetate (24.5 g, 0.20 mol, 1.0 equiv) and Ethyl Acrylate (20.0 g, 0.20 mol, 1.0 equiv).

-

Why mix them? Co-addition ensures that the acrylate is present immediately as the enolate forms, minimizing self-condensation of the chloroacetate (Darzens-type side reactions).

-

-

Controlled Addition: Add the mixture dropwise to the stirred NaH suspension over 45–60 minutes .

-

Critical Control Point: The reaction is exothermic and evolves

gas. Maintain internal temperature < 10°C . If the temperature spikes, pause addition.

-

-

Reaction Completion: Once addition is complete, allow the reaction to warm naturally to room temperature (20–25°C) and stir for 3–4 hours .

-

Validation: Monitor by TLC (10% EtOAc/Hexane). The disappearance of ethyl chloroacetate indicates completion.

-

Phase 3: Quench & Workup

-

Quenching: Cool the mixture back to 0°C. Carefully add saturated aqueous

(50 mL) dropwise to destroy excess hydride. Caution: Vigorous foaming. -

Extraction: Dilute with water (300 mL) and extract with Diethyl Ether (

mL).-

Note: DMF partitions into water, but some may remain. Thorough washing is required.[2]

-

-

Washing: Wash the combined organic layers with water (

mL) and brine ( -

Concentration: Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude yellow oil.

Purification & Characterization

Fractional Distillation

The crude product contains mineral oil (if not washed) and traces of cis-isomer. Purification is best achieved via vacuum distillation.

-

Setup: Short-path distillation head with a vacuum cow.

-

Conditions: High vacuum is essential to prevent thermal degradation.

| Parameter | Value |

| Boiling Point | 70–75 °C at 1 mmHg |

| Boiling Point (Alt) | 118–120 °C at 15 mmHg |

| Yield (Typical) | 65 – 75% |

| Appearance | Clear, colorless liquid |

Analytical Data (Self-Validation)

| Property | Specification | Validation Criteria |

| Refractive Index ( | 1.441 ± 0.002 | Matches literature (Sigma-Aldrich) |

| Density | 1.061 g/mL | - |

| Key Diagnostic: The ring protons (H1, H2) at ~2.15 ppm appear as a multiplet.[1][3] In the trans isomer, the coupling constants ( | ||

| IR Spectrum | 1725 cm | Absence of OH stretch; sharp ester carbonyl. |

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common synthetic deviations.

-

Polymerization: If the crude mixture is gummy/viscous, the ethyl acrylate polymerized. Solution: Ensure the acrylate contains a stabilizer (e.g., 10-50 ppm MEHQ) and do not use old acrylate that has been stored without inhibition.

-

Water Contamination: If the reaction stalls or yield is low, the NaH may have been deactivated by wet solvent. Solution: Distill DMF over

or use molecular sieves (4Å).

References

- McCoy Reaction (General Methodology): McCoy, L. L. "The Three-Membered Ring." Journal of Organic Chemistry, 1960, 25, 2078.

-

Product Properties & Physical Data: Sigma-Aldrich Product Specification, .

- Alternative (Diazo) Route Context:Organic Syntheses, Coll. Vol. 5, p. 258 (1973); Vol. 44, p. 28 (1964). (Note: This refers to the general use of EDA, provided for safety comparison).

-

NMR & Spectral Data Verification: National Institutes of Health (NIH) PubChem Compound Summary. .

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate Derivatives

Introduction: The Strategic Value of the Cyclopropane Ring

The cyclopropane ring, the smallest of the cycloalkanes, is far more than a chemical curiosity. Its inherent ring strain and unique bonding characteristics impart fascinating reactivity and conformational rigidity, making it a privileged structural motif in a wide array of natural products and pharmaceuticals.[1][2] Cyclopropane-containing molecules are utilized as versatile synthetic intermediates and are integral to drugs exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2]

This guide focuses on the stereoselective synthesis of diethyl trans-1,2-cyclopropanedicarboxylate , a highly valuable and versatile building block. The trans configuration of the two ester groups provides a rigid, well-defined three-dimensional scaffold that is crucial for applications in medicinal chemistry, where it can act as a conformationally restricted dipeptide isostere, and in materials science as a precursor for specialized polymers.

Herein, we provide an in-depth exploration of three principal, field-proven methodologies for achieving high stereoselectivity in the synthesis of this target molecule: the modified Simmons-Smith cyclopropanation, transition-metal catalyzed carbene transfer, and organocatalytic Michael-initiated ring closure. Each section explains the underlying mechanism, provides detailed, step-by-step protocols, and offers expert insights into the causality behind experimental choices.

Methodology 1: Modified Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[3] The reaction involves an organozinc carbenoid that adds to an alkene in a concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. For our target, this means starting with diethyl fumarate (the trans-alkene) will yield the desired trans-cyclopropane.

Causality and Mechanistic Insight

The classical Simmons-Smith reaction uses a zinc-copper couple with diiodomethane. However, the Furukawa modification , which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred.[2][4] This system generates the active cyclopropanating agent, iodomethylzinc iodide (ICH₂ZnI), in a homogeneous solution, leading to greater reactivity and reproducibility, especially for electron-deficient alkenes like diethyl fumarate.[1]

The reaction proceeds via a concerted "butterfly" transition state. The zinc carbenoid delivers the methylene group to one face of the alkene double bond in a single, stereospecific step. This concerted mechanism is the key to transferring the trans geometry of diethyl fumarate directly to the product. The electron-withdrawing ester groups of diethyl fumarate activate the double bond for the electrophilic attack of the zinc carbenoid.

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Protocol 2: Rh(II)-Catalyzed Synthesis

Materials:

-

Diethyl fumarate

-

Ethyl diazoacetate (EDA) in a suitable solvent (e.g., DCM)

-

Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or another suitable Rh(II) catalyst

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

-

Inert Atmosphere Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve diethyl fumarate (1.0 eq) and the Rh(II) catalyst (0.1 - 1.0 mol%) in anhydrous solvent. Heat the solution to a gentle reflux (typically 40 °C for DCM).

-

Slow Addition of Diazo Compound: Using a syringe pump, add a solution of ethyl diazoacetate (1.1 eq) in the same anhydrous solvent over a period of 4-6 hours. Causality Note: A slow addition rate is absolutely essential to keep the instantaneous concentration of the diazo compound low, preventing its dimerization and ensuring safety. [5]3. Reaction Monitoring: Vigorous evolution of nitrogen gas will be observed. After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours to ensure full consumption of the diazo reagent.

-

Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product is often clean enough for many purposes. If necessary, it can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by vacuum distillation.

| Catalyst | Typical Loading (mol%) | Stereoselectivity | Key Advantages |

| Rh₂(OAc)₄ | 0.1 - 1.0 | High trans selectivity | Commercially available, robust, high turnover. |

| Rh₂(esp)₂ | 0.01 - 0.1 | Excellent trans selectivity | Highly active catalyst, allows for very low loadings. [5] |

| Cu(acac)₂ | 1.0 - 5.0 | Good trans selectivity | Less expensive than rhodium, but often requires higher loading and temperature. |

Methodology 3: Organocatalytic Michael-Initiated Ring Closure (MIRC)

Organocatalysis provides a metal-free pathway to cyclopropanes, often under mild conditions. [6][7]The most common strategy for synthesizing 1,2-diester substituted cyclopropanes like our target is the Michael-Initiated Ring Closure (MIRC) reaction, typically using a sulfur ylide.

Causality and Mechanistic Insight

This reaction is a type of nucleophilic cyclopropanation. It begins with the deprotonation of a sulfonium salt (e.g., trimethylsulfonium iodide) by a base (e.g., NaH) to generate a sulfur ylide (e.g., dimethylsulfoxonium methylide). This ylide is a soft nucleophile that undergoes a conjugate (Michael) addition to the electron-deficient double bond of diethyl fumarate.

This addition forms a stabilized enolate intermediate. The key ring-closing step is an intramolecular Sₙ2 reaction where the enolate attacks the carbon atom attached to the sulfur, displacing dimethyl sulfide (a stable leaving group) and forming the cyclopropane ring. The trans isomer is strongly favored as it is the thermodynamically more stable product, minimizing the steric repulsion between the two large ethyl ester groups.

Caption: General pathway for a MIRC reaction using a sulfur ylide.

Protocol 3: MIRC Synthesis via a Sulfur Ylide

Materials:

-

Trimethylsulfonium iodide or Trimethylsulfoxonium iodide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Diethyl fumarate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMSO and heat gently to ~50 °C until hydrogen evolution ceases and a clear solution of the dimsyl anion is formed. Cool to room temperature. Add trimethylsulfonium iodide (1.2 eq) portion-wise. Stir for 10-15 minutes to form the ylide.

-

Reaction: Cool the ylide solution to 0 °C. Add a solution of diethyl fumarate (1.0 eq) in a minimal amount of anhydrous DMSO dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is typically rapid. Monitor by TLC.

-

Quenching: Pour the reaction mixture slowly into a beaker of ice water and stir.

-

Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

-

Work-up: Combine the organic extracts and wash them with water and then brine to remove residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Conclusion and Outlook

The stereoselective synthesis of this compound can be achieved through several robust and high-yielding methods.

-

The modified Simmons-Smith reaction offers excellent stereospecificity and is a reliable choice for moderate-scale synthesis.

-

Rhodium(II)-catalyzed cyclopropanation provides exceptional efficiency and high turnover numbers, making it ideal for catalytic approaches, though it requires careful handling of diazo reagents.

-

The organocatalytic MIRC pathway is a valuable metal-free alternative that proceeds under mild conditions and provides high thermodynamic stereocontrol.

The choice of method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations. Each of these protocols serves as a validated starting point for the synthesis of this important molecular scaffold, paving the way for further discoveries in drug development and materials science.

References

-

Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(4), 979-1034. [Link]

-

Yadav, V., & Sunkari, S. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ACS Omega, 7(40), 35631-35659. [Link]

-

Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

-

Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2010). Stereospecific and highly stereoselective cyclopropanation reactions promoted by samarium. Chemical Society Reviews, 39(11), 4463-4474. [Link]

-

Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]

-

Díaz, D., Borge, J., & Martín, V. S. (2019). Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors. Beilstein Journal of Organic Chemistry, 15, 258-265. [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Summary for CID 11715303. Retrieved January 30, 2026, from [Link].

-

Pérez-Galan, P., et al. (2014). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Organic Letters, 16(10), 2732-2735. [Link]

-

Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]

-

Doyle, M. P., Hu, W. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(7), 2247-2253. [Link]

-

Padwa, A. (Ed.). (2004). Rhodium(II)-Catalyzed Cyclopropanation. In Catalytic, Asymmetric Synthesis (pp. 375-408). Wiley-VCH. [Link]

-

Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

-

Hu, W., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 3(7), 2247-2253. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

Application Note: High-Purity Isolation of Diethyl trans-1,2-cyclopropanedicarboxylate via Flash Column Chromatography

Abstract & Strategic Context

Diethyl trans-1,2-cyclopropanedicarboxylate is a critical C3 building block in the synthesis of conformationally restricted amino acids and peptidomimetics.[1] Its synthesis—typically via Rhodium(II)-catalyzed cyclopropanation of ethyl diazoacetate with ethyl acrylate—yields a mixture of diastereomers (cis and trans) and homocoupling byproducts (diethyl fumarate/maleate).[1]

While distillation can remove bulk impurities, it often fails to resolve the cis/trans diastereomers effectively due to their proximity in boiling points (~127°C at 0.5 mmHg). This Application Note defines a robust Flash Column Chromatography protocol designed to isolate the trans-isomer with >98% diastereomeric excess (de), utilizing a self-validating logic based on polarity differentials and NMR verification.

Physicochemical Profile & Separation Logic

Understanding the analyte's interaction with the stationary phase is the foundation of this protocol.

| Property | Value / Characteristic | Impact on Purification |

| Molecular Formula | C₉H₁₄O₄ (MW: 186.21 g/mol ) | Low MW requires careful evaporation to avoid product loss.[1] |

| Boiling Point | 70–75 °C (1 mmHg) | Volatile: Do not use high-vacuum for extended periods without a cold trap.[1] |

| Polarity | Moderate (Diester) | Elutes comfortably in low-polarity mixtures (Hexane/EtOAc).[1] |

| Stereochemistry | trans- (C₂ symmetry) vs. cis- (meso) | Key Separation Mechanism: The cis-isomer typically exhibits a larger net dipole moment and stronger bidentate interaction with silica hydroxyls, causing it to elute after the trans-isomer.[1] |

Mechanism of Separation

The separation relies on the dipole moment differential . In the trans-isomer, the two ester groups are anti-periplanar, leading to partial cancellation of dipole vectors. In the cis-isomer, the vectors are additive, and the proximity of the carbonyl oxygens allows for stronger hydrogen bonding with the acidic silanols of the silica gel.

Theoretical Elution Order:

-

Non-polar impurities (trace hydrocarbons)[1]

-

This compound (Product)

-

Diethyl cis-1,2-cyclopropanedicarboxylate (Impurity)

-

Diethyl fumarate/maleate (variable, often overlaps with cis)[1]

Pre-Purification Analysis (The Self-Validating System)

Before committing the bulk crude to the column, you must validate the separation conditions. This step prevents "blind" chromatography.[1]

TLC Method Development

-

Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.[1]

-

Mobile Phase: 90:10 Hexanes:Ethyl Acetate (v/v).[1]

-

Visualization:

Validation Criteria:

-

The trans-isomer should appear at Rf ≈ 0.35 – 0.40 .[1]

-

The cis-isomer should appear at Rf ≈ 0.25 – 0.30 .[1]

-

Rf must be

Figure 1: Decision tree for optimizing the mobile phase prior to column loading.

Detailed Purification Protocol

Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Column Dimensions: Ratio of silica to crude loading should be 30:1 to 50:1 by weight (due to close diastereomers).

-

Solvents: HPLC-grade Hexanes and Ethyl Acetate.[1]

Step-by-Step Procedure

-

Column Packing:

-

Slurry pack the silica using 100% Hexanes .[1] This ensures a tight bed and prevents heat generation (exotherm) from disrupting the layer when EtOAc is introduced.

-

Flush with 2 column volumes (CV) of 100% Hexanes.

-

-

Sample Loading (Critical):

-

Method: Liquid loading is preferred if the crude is an oil.

-

Dilute the crude oil (e.g., 1.0 g) in the minimum volume of 9:1 Hex:EtOAc (approx. 1–2 mL).

-

Apply gently to the sand bed.[1]

-

Note: Avoid using Dichloromethane (DCM) for loading if possible, as it can disrupt the polarity gradient at the start.

-

-

Elution Gradient:

-

Fraction Collection:

-

Collect small fractions (e.g., 15–20 mL for a 30g column).

-

Stop collecting when the TLC shows the lower spot (cis) appearing.

-

Post-Column Processing

-

Combine fractions containing the pure upper spot (trans).

-

Concentrate via rotary evaporation at 40°C, >20 mbar .

-

Caution: Do not leave under high vacuum (<1 mbar) for prolonged periods at room temperature; the diester is moderately volatile.

Validation & Quality Control (E-E-A-T)

This section ensures the trustworthiness of your result. You must verify that the isolated "upper spot" is indeed the trans-isomer.[1]

NMR Validation (The Gold Standard)

The definitive distinction between cis and trans 1,2-disubstituted cyclopropanes lies in the vicinal coupling constants (

| Parameter | Trans-Isomer (Target) | Cis-Isomer (Impurity) | Mechanism |

| 4 – 6 Hz | 8 – 10 Hz | Karplus relationship in cyclopropanes (Note: This is opposite to alkenes).[1] | |

| Chemical Shift | Ring protons often shielded differently | Ring protons often deshielded | Anisotropy of carbonyls.[1] |

| Symmetry | Meso (Plane of symmetry) | Both appear simple, but cis is meso. | |

| NOESY | No correlation between H1/H2 and ester ethyl group of the other side. | Strong correlation between H1 and H2 (or substituents on same face). | Spatial proximity.[1] |

Protocol:

-

Take a

H NMR in CDCl₃.[1] -

Locate the cyclopropane ring protons (typically

1.0 – 2.5 ppm).[1] -

Calculate the coupling constant

for the methine protons.[1]-

If

Hz, you have the trans isomer. -

If

Hz, you have the cis isomer.

-

Figure 2: NMR logic flow for stereochemical assignment of cyclopropane dicarboxylates.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Poor Separation (Mixed Fractions) | Loading mass too high (>3% of silica mass).[1] | Reduce load or use a shallower gradient (e.g., 97:3 Hex:EtOAc).[1] |

| Product Streaking | Acidic impurities or silica activity too high.[1] | Add 1% Triethylamine to the mobile phase (rarely needed for esters, but helpful if acid is present). |

| Low Recovery | Volatility of the diester. | Check rotary evaporator trap. Do not dry on high-vac pump > 10 mins. |

References

-

Doyle, M. P., et al. (1993).[1] "Enantioselective synthesis of macrocyclic lactones." Journal of the American Chemical Society.[2] (Provides context on Rh-catalyzed cyclopropanation and diastereoselectivity). Link

-

Wiberg, K. B., & Nist, B. J. (1963).[1] "The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives." Journal of the American Chemical Society.[2] (Authoritative source for cyclopropane coupling constants:

).[1] Link -

Organic Syntheses. (1998).[1] "Cyclopropanation procedures and purification standards." Organic Syntheses, Coll.[1][3] Vol. 9, p. 422.[1] (General reference for handling cyclopropane diesters). Link

-

PubChem. (2023).[1] "this compound Compound Summary." (Physical property verification). Link

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and all solvents before use.[1] Perform all chromatography in a functioning fume hood.

Sources

Application Note: Scalable Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate

Executive Summary

Diethyl trans-1,2-cyclopropanedicarboxylate is a critical chiral building block used in the synthesis of glutamate analogs, antiviral therapeutics (e.g., Tasimelteon precursors), and agrochemicals. While classical alkylation methods (Perkin’s procedure) suffer from low atom economy and harsh conditions, the metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of ethyl acrylate remains the industrial standard.

This guide provides two distinct protocols:

-

Batch Protocol (Copper-Catalyzed): Optimized for cost-efficiency and pilot-scale production, utilizing robust Cu(I)/Cu(II) catalysis.

-

Continuous Flow Protocol (Rhodium-Catalyzed): Designed for maximum safety and trans-selectivity, mitigating the explosion hazards associated with bulk handling of diazo compounds.

Strategic Analysis & Route Selection

The Safety Paradox: Batch vs. Flow

The primary challenge in synthesizing this molecule is the handling of Ethyl Diazoacetate (EDA). EDA is shock-sensitive and highly exothermic upon decomposition (

| Feature | Batch Processing | Continuous Flow |

| Primary Hazard | Accumulation of unreacted EDA leads to thermal runaway risk. | Low inventory; "make-and-consume" or "pump-and-consume" minimizes explosive mass. |

| Selectivity | Thermal gradients can degrade trans:cis ratio. | Precise temperature control maximizes diastereoselectivity. |

| Catalyst Cost | Copper (Cu) is preferred (low cost, moderate selectivity). | Rhodium (Rh) is preferred (high turnover number, high selectivity, reusable in packed beds). |

| Scalability | Linear scaling requires larger hazard zones. | Scale-out (numbering up) or long-run operation maintains safety profile. |

Reaction Mechanism

The reaction proceeds via a metal-stabilized carbene intermediate. The diazo compound decomposes, releasing nitrogen gas and forming a metal-carbene species, which then undergoes cyclopropanation with the electron-deficient olefin (ethyl acrylate).

Figure 1: Catalytic cycle for the cyclopropanation of ethyl acrylate. Note the "Dimerization" pathway, which is suppressed by keeping EDA concentration low.

Protocol 1: Batch Synthesis (Copper-Catalyzed)

Scale: 1.0 mol (approx. 186 g theoretical yield) Objective: Cost-effective synthesis with controlled addition to manage exotherm.

Reagents & Equipment[1][2][3][4]

-

Ethyl Acrylate: 200 g (2.0 mol, 2.0 equiv). Excess is used as solvent.

-

Ethyl Diazoacetate (EDA): 114 g (1.0 mol, 1.0 equiv). Warning: Handle as solution.

-

Catalyst: Copper(II) Triflate [Cu(OTf)₂] (0.5 mol%) or Cu powder/iodine.

-

Solvent: Dichloromethane (DCM) or Toluene (for EDA dilution).[1]

-

Equipment: 1L 3-neck flask, reflux condenser, pressure-equalizing dropping funnel, nitrogen line, internal temperature probe.

Step-by-Step Procedure

-

System Inertion: Flame-dry the glassware and flush with Nitrogen (

) for 15 minutes. -

Catalyst Activation: Charge the flask with Ethyl Acrylate (200 g) and Cu(OTf)₂ (1.8 g). Heat the mixture to 60°C under stirring.

-

Why: Heating is required to activate the catalyst and ensure immediate consumption of EDA upon addition.

-

-

Controlled Addition (Crucial):

-

Dilute EDA (114 g) with 100 mL of Toluene (non-flammable option preferred over DCM for higher T).

-

Add the EDA solution dropwise over 4 to 6 hours .

-

Control Parameter: Maintain internal temperature between 60–65°C. If T > 70°C, stop addition immediately.

-

Mechanism:[2][3][4][5] Slow addition maintains a low steady-state concentration of Diazo, favoring the reaction with the olefin (Cyclopropanation) over reaction with another Diazo molecule (Dimerization to fumarate).

-

-

Post-Reaction: Stir at 60°C for an additional 1 hour until

evolution ceases completely. -

Workup:

-

Cool to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove copper salts.

-

Concentrate the filtrate under reduced pressure to remove excess Ethyl Acrylate and Toluene.

-

-

Isomerization (Optional but Recommended):

-

The crude mixture contains both cis and trans isomers.

-

To maximize trans yield: Treat crude oil with catalytic NaOEt (0.5 equiv) in Ethanol at reflux for 2 hours. This thermodynamically equilibrates the mixture to the more stable trans form.

-

-

Purification:

-

Perform fractional distillation under high vacuum.

-

Target Fraction: 120–125°C at 10 mmHg (or ~70-75°C at 1 mmHg).

-

Protocol 2: Continuous Flow Synthesis (Rhodium-Catalyzed)

Scale: Continuous production (approx. 50 g/hour ) Objective: Enhanced safety profile and higher selectivity suitable for GMP environments.

Flow Reactor Design

The system utilizes a packed-bed reactor or a homogenous coil reactor. This protocol describes a homogeneous coil setup for ease of implementation.

Figure 2: Continuous flow setup for cyclopropanation. The BPR prevents solvent boiling despite N2 release.

Reagents & Parameters

-

Feed A: 2.0 M Ethyl Diazoacetate in Toluene.

-

Feed B: Ethyl Acrylate (neat or 50% in Toluene) + Rh₂(OAc)₄ (0.1 mol%).

-

Reactor: 10 mL PFA coil reactor submerged in a heating bath.

-

Temperature: 40°C (Rh is more active than Cu, allowing milder conditions).

-

Residence Time: 10 minutes.

-

Pressure: 100 psi (approx 7 bar) BPR. Note: Pressure is required to keep the N2 gas in solution or manage slug flow effectively.

Step-by-Step Procedure

-

Priming: Flush the system with pure Toluene to remove air.

-

Pressurization: Set the Back Pressure Regulator (BPR) to 100 psi.

-

Flow Initiation:

-

Start Pump B (Olefin/Cat) first.

-

Start Pump A (EDA) second.

-

Ratio: Flow rate ratio should maintain a 1:2 molar ratio of EDA:Olefin.

-

-

Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state output.

-

Safety Interlock: If pressure spikes >150 psi (due to N2 gas blockage), the system should auto-stop Pump A.

-

Quenching: The output is collected directly into a flask containing a small amount of acetic acid to quench any unreacted diazo species immediately.

Analytical Quality Control (QC)

Data Summary Table

| Parameter | Batch (Cu) | Flow (Rh) | Specification |

| Yield (Isolated) | 65–75% | 85–92% | >95% (Target) |

| Trans:Cis Ratio | 3:1 (pre-isomerization) | 5:1 | Report Value |

| Purity (GC) | >96% | >98% | >98% |

| Residual Copper/Rh | High (requires wash) | Low | <10 ppm |

Characterization

-

GC-MS: Monitor disappearance of EDA peak and formation of the dicarboxylate (m/z 186).

-

1H NMR (CDCl3, 400 MHz):

-

Trans-isomer: Ring protons appear at

1.4 (CH2) and 2.1 (CH). The coupling constant -

Key Shift: The ester ethyl groups (

) will show distinct quartets for cis/trans mixtures.

-

References

-

Classic Synthesis (Batch)

-

Doyle, M. P.; Bagheri, V.; Wandless, T. J.; Harn, N. K.; Brinker, D. A.; Eagle, C. T.; Loh, K. L. "Rhodium(II) acetate and related catalysts for the cyclopropanation of alkenes with diazoacetates." Organometallics1984 , 3, 53–61. Link

-

-

Continuous Flow Safety

-

Mauri, A.; Minetto, G.; Rotolo, L.; Arawwawala, M. "Continuous flow synthesis of toxic ethyl diazoacetate for utilization in an integrated microfluidic system." Green Chemistry2023 . Link

-

-

Process Safety of Diazo Compounds

-

Struggle, K. B.; Proctor, L. D. "Process Safety in the Pharmaceutical Industry: Diazo Compounds." Organic Process Research & Development2016 . Link

-

-

Isomer Separation & Properties

Sources